molecular formula C6H5BrN2O3 B1185286 2-Amino-3-bromo-5-nitrophenol

2-Amino-3-bromo-5-nitrophenol

Cat. No.: B1185286
M. Wt: 233.021
InChI Key: BQFCKIRFZPVBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-bromo-5-nitrophenol is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.021. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.021

IUPAC Name

2-amino-3-bromo-5-nitrophenol

InChI

InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2

InChI Key

BQFCKIRFZPVBJL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)N)Br)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

molecular weight and formula of 2-Amino-3-bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-bromo-5-nitrophenol: Synthesis, Characterization, and Application Potential

Abstract

2-Amino-3-bromo-5-nitrophenol is a substituted aromatic compound of significant interest in synthetic chemistry. Its trifunctional nature, featuring amino, bromo, and nitro groups on a phenol backbone, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, detailed protocols for its analytical characterization, and an exploration of its potential applications in research and drug development.

Physicochemical Properties and Structural Data

2-Amino-3-bromo-5-nitrophenol is a solid organic compound at room temperature, typically appearing as a brown powder.[1] The unique arrangement of its functional groups dictates its chemical reactivity and physical properties. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating effects of the amino and hydroxyl groups, creates a complex electronic environment on the aromatic ring.

Table 1: Core Physicochemical and Identification Data for 2-Amino-3-bromo-5-nitrophenol

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₃[2][3][4]
Molecular Weight 233.02 g/mol [2][3][4]
CAS Number 915156-09-1[2][3][4]
Appearance Brown Solid[1]
Purity (Typical) ≥95%[1]
InChI Key BQFCKIRFZPVBJL-UHFFFAOYSA-N[1][3]
SMILES C1=C(C=C(C(=C1Br)N)O)[O-][2]
Storage Conditions 2-8°C, protect from light, under inert gas (e.g., Nitrogen)[2][5]

Synthesis Pathway and Experimental Protocol

Synthetic Strategy: A Rationale

A direct one-pot synthesis is challenging due to the competing directing effects of the functional groups, which would lead to a mixture of isomers. A multi-step synthesis involving a protecting group strategy is the most logical approach to achieve the desired regioselectivity. The proposed pathway begins with 2-aminophenol, protecting the more reactive amino group as an acetamide. This allows for controlled bromination and nitration before deprotection.

  • Protection: The amino group of 2-aminophenol is acetylated to form N-(2-hydroxyphenyl)acetamide. This is crucial because the acetamido group is still an ortho, para-director but is less activating than the free amino group, offering better control over subsequent reactions.

  • Bromination: The first electrophilic substitution is bromination. The acetamido and hydroxyl groups will direct the incoming bromine electrophile. The position para to the stronger activating group (hydroxyl) is sterically hindered by the acetamido group. Therefore, bromination is expected to occur at the position ortho to the hydroxyl group and meta to the acetamido group, yielding N-(3-bromo-2-hydroxyphenyl)acetamide.

  • Nitration: The subsequent nitration step is directed by all three substituents. The powerful meta-directing nitro group will add to a position meta to itself, while the ortho, para-directing groups will also influence its placement. The most electronically favorable and sterically accessible position is para to the hydroxyl group and meta to the bromo and acetamido groups, resulting in N-(3-bromo-2-hydroxy-5-nitrophenyl)acetamide.

  • Deprotection: The final step is the acidic or basic hydrolysis of the acetamide protecting group to reveal the free amino group, yielding the target compound, 2-Amino-3-bromo-5-nitrophenol.

Visualization of the Synthetic Workflow

Synthesis of 2-Amino-3-bromo-5-nitrophenol cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection Start 2-Aminophenol Reagent1 Acetic Anhydride Pyridine Start->Reagent1 Product1 N-(2-hydroxyphenyl)acetamide Reagent1->Product1 Reagent2 N-Bromosuccinimide (NBS) CH3CN Product1->Reagent2 Product2 N-(3-bromo-2-hydroxyphenyl)acetamide Reagent2->Product2 Reagent3 HNO3 / H2SO4 0-5 °C Product2->Reagent3 Product3 N-(3-bromo-2-hydroxy-5-nitrophenyl)acetamide Reagent3->Product3 Reagent4 Aqueous HCl Reflux Product3->Reagent4 FinalProduct 2-Amino-3-bromo-5-nitrophenol Reagent4->FinalProduct

Caption: Proposed four-step synthesis of 2-Amino-3-bromo-5-nitrophenol.

Experimental Protocol (Representative)

This protocol is a representative method based on standard organic chemistry transformations for analogous compounds.[6][7] Researchers should perform small-scale trials to optimize reaction conditions.

Materials: 2-aminophenol, acetic anhydride, pyridine, N-Bromosuccinimide (NBS), acetonitrile, concentrated nitric acid, concentrated sulfuric acid, hydrochloric acid, ethyl acetate, hexane, sodium bicarbonate, anhydrous magnesium sulfate.

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide

  • Dissolve 2-aminophenol (1 eq.) in pyridine in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into cold water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-(3-bromo-2-hydroxyphenyl)acetamide

  • Dissolve N-(2-hydroxyphenyl)acetamide (1 eq.) in acetonitrile.

  • Add N-Bromosuccinimide (1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

Step 3: Synthesis of N-(3-bromo-2-hydroxy-5-nitrophenyl)acetamide

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1 eq.) to concentrated sulfuric acid at 0°C.

  • Dissolve the product from Step 2 (1 eq.) in concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5°C.

  • Stir the reaction at 0-5°C for 1-2 hours.

  • Carefully pour the mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 4: Synthesis of 2-Amino-3-bromo-5-nitrophenol (Hydrolysis)

  • Suspend the nitrated acetamide (1 eq.) in a mixture of ethanol and 6M aqueous HCl.

  • Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The final product can be purified by recrystallization.

Potential Applications in Drug Development and Research

Substituted aminophenols are recognized as important structural motifs and intermediates in medicinal chemistry.[8] While direct applications of 2-Amino-3-bromo-5-nitrophenol are not widely documented, its structure suggests significant potential as a scaffold or intermediate for synthesizing biologically active molecules.

  • Scaffold for Heterocyclic Synthesis: The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, phenoxazines, and other heterocyclic systems that are prevalent in many pharmaceutical compounds.

  • Intermediate for Azo Dyes: Aminophenol derivatives are used as intermediates in the manufacturing of various dyes.[9]

  • Fragment-Based Drug Discovery: As a polysubstituted small molecule, it can serve as a fragment in screening libraries for identifying initial hits against biological targets. The bromine atom provides a vector for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid library development.

  • Antioxidant and Reducing Agent Precursors: The aminophenol structure is associated with reducing and antioxidant properties.[8] The electronic properties can be tuned by modifying the existing functional groups, making derivatives of this compound interesting candidates for studies on oxidative stress.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Amino-3-bromo-5-nitrophenol.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of nitrophenol derivatives.[10][11]

Experimental Protocol: HPLC-UV

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector.[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[12] A typical starting condition could be a 60:40 mixture of aqueous buffer to acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution. Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Detection: Monitor the elution profile at a wavelength where the compound exhibits strong absorbance, likely in the 270-350 nm range, typical for nitroaromatic compounds.

  • Analysis: Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR Spectroscopy (Expected Chemical Shifts)

  • Aromatic Protons: The two protons on the aromatic ring will appear as doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz). Their chemical shifts will be significantly downfield due to the electron-withdrawing effects of the nitro and bromo groups. Expected region: δ 7.0 - 8.5 ppm.

  • Amine (-NH₂) and Hydroxyl (-OH) Protons: These protons will appear as broad singlets. Their chemical shifts are variable and depend on the solvent, concentration, and temperature. Expected region: δ 4.0 - 10.0 ppm.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

  • Six distinct signals are expected for the aromatic carbons.

  • C-OH: δ 150-160 ppm.

  • C-NH₂: δ 140-150 ppm.

  • C-NO₂: δ 145-155 ppm.

  • C-Br: δ 110-120 ppm.

  • The remaining C-H carbons will appear in the δ 115-130 ppm range.

  • Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the elemental composition.

Expected Observations:

  • Molecular Ion Peak: The key feature for this compound will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[14] This results in two peaks of nearly equal intensity in the molecular ion region: one for [M]⁺ and one for [M+2]⁺.

  • For C₆H₅⁷⁹BrN₂O₃, the calculated monoisotopic mass is approximately 231.95 Da.

  • For C₆H₅⁸¹BrN₂O₃, the calculated monoisotopic mass is approximately 233.95 Da.

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of •NO, •NO₂, and H₂O radicals or molecules.[2] The C-Br bond may also cleave.

Safety and Handling

2-Amino-3-bromo-5-nitrophenol must be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Based on supplier safety data, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and is very toxic to aquatic life with long-lasting effects (H410).[5]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

References

  • Hoffman Fine Chemicals. CAS 915156-09-1 | 2-Amino-3-bromo-5-nitrophenol. [Link]

  • Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]

  • Save My Exams. Nitration & Bromination of Phenol. [Link]

  • Metin, T. Basic 1H- and 13C-NMR Spectroscopy. De Gruyter, 2011. [Link]

  • Chegg. Examine the structure of 4-nitrophenol and the 1H and the proton decotpled 13C NMR spectra. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

  • European Patent Office.
  • J-GLOBAL. Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. [Link]

  • Wu, Q. et al. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 2016. [Link]

  • Google Patents.
  • Trowse, T. et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 2016. [Link]

  • European Patent Office. EP 0530524 A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. [Link]

  • ResearchGate. HPLC-ED chromatograms of tested nitrophenols. [Link]

  • Google Patents.
  • PubChem. 2-Amino-5-bromo-3-nitrophenol. [Link]

  • ChemistryStudent. Phenol Reactions (A-Level). [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography. [Link]

  • Bencsik, T. et al. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Chromatographic Science, 2009. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]

  • SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]

  • NCBI Bookshelf. 2-AMINO-5-NITROPHENOL. [Link]

  • ResearchGate. Synthesis of 2-amino-5-nitrophenol. [Link]

Sources

Technical Guide: Acidity & pKa Determination of 2-Amino-3-bromo-5-nitrophenol

[1]

CAS Registry Number: 915156-09-1 Molecular Formula: C₆H₅BrN₂O₃ Molecular Weight: 233.02 g/mol [1][2][3][4]

Executive Summary & Chemical Identity

2-Amino-3-bromo-5-nitrophenol is a polysubstituted aromatic scaffold exhibiting complex acid-base behavior due to the interplay of electron-withdrawing groups (nitro, bromo) and an electron-donating/basic group (amino).[1] While often utilized as an intermediate in oxidative dye synthesis, its specific physicochemical constants are rarely detailed in standard compendia.[1]

This guide provides a theoretical derivation of its pKa values based on Hammett substituent constants and detailed experimental protocols for their precise determination. Understanding these values is critical for optimizing formulation stability, predicting solubility profiles, and controlling reaction kinetics in azo-coupling processes.[1]

Predicted Acidity Profile

Based on structural analogs (e.g., 2-amino-5-nitrophenol) and electronic substituent effects, the compound exhibits two primary ionization events:[1]

  • pKa₁ (Anilinium Deprotonation): ~1.5 – 2.5 (Strongly acidic cation due to para-nitro resonance withdrawal).[1]

  • pKa₂ (Phenolic Deprotonation): ~6.5 – 7.5 (Enhanced acidity relative to phenol due to meta-nitro and meta-bromo induction).[1]

Structural Analysis & Theoretical pKa Derivation

To understand the acidity, we must analyze the electronic environment of the two ionizable sites: the amino nitrogen and the phenolic oxygen .[1]

Substituent Effects

The benzene ring is substituted as follows (relative to the phenolic OH at C1):

  • C2 - Amino (-NH₂): Ortho to OH.[1] Acts as a weak base.[1][5]

  • C3 - Bromo (-Br): Meta to OH; Ortho to NH₂.[1] Inductive electron-withdrawing group (EWG).[1]

  • C5 - Nitro (-NO₂): Meta to OH; Para to NH₂.[1] Strong EWG via both induction and resonance.[1]

Ionization Pathway

Unlike aliphatic amino acids, this aminophenol likely exists as a neutral species rather than a zwitterion at physiological pH, due to the weak basicity of the aniline nitrogen.[1]

  • Acidic Region (pH < 1.5): The molecule exists as a Cation (-NH₃⁺, -OH).[1]

  • Intermediate Region (pH 2.5 – 6.0): The molecule exists as a Neutral Species (-NH₂, -OH).[1] The -NH₃⁺ proton is lost early because the para-nitro group strongly destabilizes the positive charge on the nitrogen.[1]

  • Basic Region (pH > 7.5): The molecule exists as an Anion (-NH₂, -O⁻).[1] The phenolic proton is more acidic than unsubstituted phenol (pKa ~10) due to the inductive pull of the nitro and bromo groups.

Quantitative Estimation (Hammett Equation)

Using 2-aminophenol as a baseline (pKa_OH ≈ 9.7, pKa_NH3 ≈ 4.8):

  • Effect on Phenol (pKa₂):

    • m-NO₂ (

      
      ) and m-Br (
      
      
      ) significantly lower the pKa.[1]
    • Predicted pKa₂:

      
      .[1]
      
  • Effect on Aniline (pKa₁):

    • p-NO₂ (

      
      ) exerts a massive base-weakening effect.[1]
      
    • Predicted pKa₁:

      
      .[1]
      

Visualization of Ionization Equilibria

The following diagram illustrates the stepwise dissociation of 2-Amino-3-bromo-5-nitrophenol.

IonizationPathFig 1. Predicted Ionization Pathway of 2-Amino-3-bromo-5-nitrophenolCationCATIONIC FORM(pH < 1.5)[R-NH3+, R-OH]NeutralNEUTRAL FORM(pH 2.5 - 6.0)[R-NH2, R-OH]Cation->NeutralpKa1 ≈ 1.8(-H+)AnionANIONIC FORM(pH > 7.5)[R-NH2, R-O-]Neutral->AnionpKa2 ≈ 6.8(-H+)

Caption: Stepwise deprotonation from the protonated anilinium cation to the phenolate anion.[1]

Experimental Protocols for pKa Determination

Since exact literature values are sparse, the following protocols are the gold standard for validating the theoretical predictions. Method A (Spectrophotometric) is recommended due to the strong chromophore (nitro group) and low aqueous solubility of the neutral species.[1]

Method A: UV-Vis Spectrophotometric Titration (Recommended)

This method relies on the shift in absorption maximum (

1
Reagents & Equipment
  • Solvent System: Water:Methanol (90:10 v/v) to ensure solubility.[1] Note: Report values as "apparent pKa" (

    
    ) in this mixed solvent.
    
  • Buffers: Phosphate (pH 6–8), Acetate (pH 3–5), HCl (pH 1–2).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 5 mg of 2-Amino-3-bromo-5-nitrophenol in 10 mL methanol.

  • Aliquot Transfer: Spike 50 µL of stock into 3 mL of each buffer solution (ranging pH 1.0 to 12.0 in 0.5 unit increments).

  • Spectral Scanning: Scan each sample from 250 nm to 500 nm.

  • Isosbestic Point Identification: Overlay the spectra. Identify the wavelength where absorbance is constant across pH (Isosbestic point) and the wavelength of maximum change (

    
    ).
    
  • Data Calculation: Plot Absorbance at

    
     vs. pH.
    
  • Fitting: Use the linearized Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    is absorbance at specific pH,
    
    
    is absorbance of the fully protonated form, and
    
    
    is absorbance of the deprotonated form.[1]
Method B: Potentiometric Titration (Alternative)

Suitable if the compound has sufficient solubility (>1 mM) in the titration medium.

Protocol
  • Dissolution: Dissolve ~10 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster). If insoluble, add 10-20% DMSO.[1]

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Titration: Perform a slow titration under

    
     atmosphere (to prevent oxidation of the aminophenol) at 25°C.
    
  • Analysis: Use the Gran Plot method or Bjerrum analysis to determine the equivalence points.

Data Summary & Interpretation

The table below summarizes the expected values and their implications for application.

ParameterPredicted ValueStructural CauseApplication Implication
pKa₁ (Amino) 1.8 ± 0.3 Para-Nitro resonance withdrawal destabilizes NH₃⁺.[1]At pH > 2, the amine is uncharged (NH₂), reducing aqueous solubility but increasing membrane permeability.[1]
pKa₂ (Phenol) 6.8 ± 0.5 Meta-Nitro and Meta-Bromo inductive effects stabilize Phenoxide (O⁻).[1]At physiological pH (7.4), a significant fraction (>80%) exists as the anionic phenolate, increasing solubility.
Isoelectric Point N/A Compound is not zwitterionic in neutral water.[1]Electrophoretic mobility will be anodic (negative charge) at pH 7.[1]
Stability Warning

Oxidation Sensitivity: Aminophenols are prone to oxidation to quinone imines, especially at high pH (Anionic form).[1]

  • Precaution: Perform all pKa determinations promptly or under inert gas (Argon/Nitrogen).[1]

  • Observation: A darkening of the solution (yellow

    
     brown/black) indicates oxidative degradation.[1]
    

References

  • Substituent Effects on Acidity: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

  • Spectrophotometric Method: Reijenga, J., et al. (2013).[1] The Determination of pKa Values by Pharmaceutical Methodologies. Analytical Chemistry Insights, 8, 53–71.[1] [Link]

  • Analogous Data (2-Amino-5-nitrophenol): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 4984721, 2-Amino-5-nitrophenol.[1] [Link]

  • Potentiometric Protocols: Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [Link]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-Amino-3-bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the regioselective synthesis of 2-Amino-3-bromo-5-nitrophenol via the electrophilic bromination of 2-amino-5-nitrophenol. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes the underlying chemical principles, provides a detailed, field-proven experimental protocol, and includes critical safety information and characterization methods to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

Substituted nitrophenols are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials.[1][2] The target molecule, 2-Amino-3-bromo-5-nitrophenol, incorporates three distinct functional groups on a benzene ring, making it a potentially useful building block for further chemical elaboration. The synthesis from the readily available starting material, 2-amino-5-nitrophenol, involves a highly regioselective electrophilic aromatic substitution reaction.

The key to the success of this synthesis lies in understanding the directing effects of the substituents on the aromatic ring:

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: These are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance.[3]

  • Nitro (-NO₂) Group: This is a strong deactivating, meta-directing group due to its electron-withdrawing nature.

In 2-amino-5-nitrophenol, the amino and hydroxyl groups synergistically activate the positions ortho and para to them. The C3 position is ortho to both the -NH₂ and -OH groups, making it the most electron-rich and nucleophilic site on the ring. Consequently, it is the most favorable position for electrophilic attack by a bromine cation (Br⁺).

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to elemental bromine, providing a low, steady concentration of electrophilic bromine, which helps to minimize the formation of poly-brominated side products.[4][5][6]

Reaction Mechanism and Workflow

Mechanism of Electrophilic Aromatic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The succinimide nitrogen in NBS is electron-withdrawing, rendering the attached bromine atom electrophilic. The electron-rich aromatic ring of 2-amino-5-nitrophenol attacks the bromine of NBS, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The C3 position is preferentially attacked due to the strong activating effects of the adjacent amino and hydroxyl groups. Finally, a base (such as the succinimide anion) abstracts a proton from the C3 position to restore aromaticity, yielding the final product.

G cluster_0 Reaction Mechanism A 2-Amino-5-nitrophenol (Nucleophile) C Sigma Complex (Resonance-Stabilized Intermediate) A->C Nucleophilic Attack on Br⁺ B N-Bromosuccinimide (NBS) (Electrophile Source) B->C Provides Br⁺ D 2-Amino-3-bromo-5-nitrophenol (Product) C->D Deprotonation (Aromatization) E Succinimide (Byproduct) C->E Proton Abstraction

Caption: Mechanism of NBS-mediated bromination.

Experimental Workflow

The overall experimental process involves dissolving the starting material, cooling the solution, controlled addition of the brominating agent, monitoring the reaction, and finally, product work-up and purification.

G cluster_1 Experimental Workflow Start Start Step1 Dissolve 2-amino-5-nitrophenol in Acetic Acid Start->Step1 Step2 Cool Reaction Mixture to 10-15°C Step1->Step2 Step3 Add NBS Portion-wise (Control Temperature) Step2->Step3 Step4 Stir at Room Temperature & Monitor by TLC Step3->Step4 Step5 Quench Reaction (Pour into Ice Water) Step4->Step5 Step6 Filter Crude Product Step5->Step6 Step7 Purify by Recrystallization (e.g., from Ethanol/Water) Step6->Step7 End End (Dry & Characterize) Step7->End

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
2-Amino-5-nitrophenol121-88-0154.121.54 g10.01.0
N-Bromosuccinimide (NBS)128-08-5177.981.87 g10.51.05
Glacial Acetic Acid64-19-760.0530 mL--
Ethanol (for recrystallization)64-17-546.07As needed--
Deionized Water7732-18-518.02As needed--
Step-by-Step Synthesis Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrophenol (1.54 g, 10.0 mmol).

  • Dissolution: Add glacial acetic acid (30 mL) to the flask and stir at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 10-15°C with continuous stirring.

  • Bromination: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could lead to undesired side products.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold deionized water to remove residual acetic acid and succinimide.

  • Purification: Transfer the crude solid to a clean flask. Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 2-Amino-3-bromo-5-nitrophenol as a solid.[7]

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Product Characterization and Validation

To confirm the structure and purity of the synthesized 2-Amino-3-bromo-5-nitrophenol, the following analytical techniques are recommended.

  • Physical Appearance: Solid crystalline powder.

  • Melting Point: Determine the melting point and compare it with literature values if available.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

    • Expected m/z for C₆H₅⁷⁹BrN₂O₃: ~231.95

    • Expected m/z for C₆H₅⁸¹BrN₂O₃: ~233.95

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural information.[8]

    • Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

      • ~8.0-7.8 (d, 1H): Aromatic proton at C4.

      • ~7.6-7.4 (d, 1H): Aromatic proton at C6.

      • Broad singlet (2H): -NH₂ protons.

      • Broad singlet (1H): -OH proton.

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆) δ (ppm): The spectrum should show 6 distinct signals in the aromatic region, consistent with the proposed structure.

Critical Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 2-Amino-5-nitrophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[9][10][11] May cause respiratory irritation.

  • N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system.[4][12] Can decompose, sometimes violently, upon heating. Store in a cool, dark, and dry place.[12]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Bromine (Alternative Reagent): If elemental bromine is considered, extreme caution is required. Bromine is highly toxic, corrosive, and a strong oxidizing agent that can cause severe burns upon contact and is fatal if inhaled.[13][14][15][16][17]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic waste before disposal. Halogenated organic waste should be collected in a designated container.

Troubleshooting and Discussion

  • Low Yield: If the yield is low, ensure the NBS used is pure and has not decomposed (pure NBS is white; a yellow/brown color indicates the presence of Br₂).[5][12] Incomplete reaction can be addressed by extending the reaction time or slightly increasing the amount of NBS.

  • Impure Product / Side Reactions: The primary potential side product is a di-brominated species. The formation of this impurity is minimized by maintaining a low reaction temperature and avoiding an excess of the brominating agent.[18] If significant impurities are present after recrystallization, column chromatography on silica gel may be required for further purification.

  • Regioselectivity: The high regioselectivity for the C3 position is a robust feature of this reaction due to the powerful directing effects of the amino and hydroxyl groups.[3][19] Alternative isomers are generally not formed in significant quantities under these conditions.

References

  • Vertex AI Search result citing ChemicalBook for synthesis of 2-amino-5-bromophenol.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • MANAC Inc. (2022, March 22). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. Retrieved from [Link]

  • Public Health England. (2022, June 10). Bromine: toxicological overview. GOV.UK. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Ashenhurst, J. (2011, June 10). NBS (N-BromoSuccinimide) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Vertex AI Search result citing ChemicalBook for 2-amino-5-bromo-3-nitrophenol synthesis.
  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Vertex AI Search result citing a Safety D
  • Sciencemadness Discussion Board. (2019, January 28). Preparation of N-Bromosuccinimide. Retrieved from [Link]

  • Vertex AI Search result citing a Safety D
  • Heravi, M. M., Abdolhosseini, N., & Oskooie, H. A. (2005). Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine. Tetrahedron Letters, 46(51), 8959-8963.
  • Filo. (2025, May 14). Study the NMR spectrum of 2-amino-5 nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Vertex AI Search result citing a PMC article on deaminative bromin
  • ResearchGate. (n.d.). Regioselective bromination of phenols. [Figure]. Retrieved from [Link]

  • Li, W., et al. (2014).
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Retrieved from [Link]

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2018).
  • J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]

Sources

Application Note: Reaction Conditions for Nucleophilic Substitution on 2-Amino-3-bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing nucleophilic substitution on 2-Amino-3-bromo-5-nitrophenol (CAS 915156-09-1) .

Based on the electronic structure of the scaffold, classical Nucleophilic Aromatic Substitution (


) is kinetically disfavored  due to the meta-relationship between the leaving group (Bromine) and the activating Nitro group.[1] Therefore, this guide focuses on Transition-Metal Catalyzed Cross-Coupling  (functionally equivalent to nucleophilic substitution in modern synthesis) and essential protection group strategies required to ensure chemoselectivity.

Executive Summary & Reactivity Profile

2-Amino-3-bromo-5-nitrophenol is a densely functionalized aromatic scaffold used as an intermediate in the synthesis of kinase inhibitors, antiviral agents, and specialized dyes.[1]

The Reactivity Paradox

Successful substitution of the bromine atom requires overcoming a specific electronic "trap" inherent to this isomer:

  • The Trap (Classical

    
     Failure):  In classical 
    
    
    
    , a nucleophile attacks an electron-deficient ring stabilized by an Electron-Withdrawing Group (EWG) located ortho or para to the leaving group.[1]
    • Here, the Nitro group (C5) is meta to the Bromine (C3) .[1]

    • The Amino (C2) and Hydroxyl (C1) groups are Electron-Donating Groups (EDGs), which increase electron density at C3, further deactivating the position toward nucleophilic attack.[1]

  • The Solution (Catalytic Activation): Substitution must be achieved via Palladium (Pd) or Copper (Cu) catalysis (Suzuki, Buchwald-Hartwig, Ullmann), where the oxidative addition step is less sensitive to the electronic deactivation than the addition-elimination mechanism of

    
    .[1]
    
Structural Analysis
PositionGroupElectronic Effect on C3-BrSynthetic Implication
C1 Hydroxyl (-OH)EDG (Resonance)Problem: Acidic proton (pKa ~9) poisons catalysts; requires protection.[1]
C2 Amino (-NH

)
EDG (Resonance)Problem: Coordinates to metal centers; requires protection/directing.
C3 Bromine (-Br) Leaving Group Target: Site of Oxidative Addition.[1]
C5 Nitro (-NO

)
EWG (Induction/Resonance)Benefit: Stabilizes the ring but fails to activate Br for non-catalytic

.

Strategic Decision Tree

The following logic flow dictates the experimental approach. Direct substitution attempts will likely result in recovered starting material or decomposition.[1]

ReactionStrategy Start Target: Substitute Br on 2-Amino-3-bromo-5-nitrophenol Direct Attempt Classical SnAr (High Temp, Strong Base) Start->Direct No Catalyst Protect Step 1: Protection Strategy Mask -OH and -NH2 Start->Protect Catalytic Route Decision1 Is the Nucleophile a Carbon species? Suzuki Protocol A: Suzuki-Miyaura (Boronic Acids) Decision1->Suzuki Yes (C-C Bond) Buchwald Protocol B: Buchwald-Hartwig (Amines/Amides) Decision1->Buchwald No (C-N Bond) Ullmann Protocol C: Ullmann Coupling (Phenols/Ethers) Decision1->Ullmann No (C-O Bond) Fail FAILURE: No Reaction or Decomposition (Meta-activation is insufficient) Direct->Fail Protect->Decision1

Figure 1: Decision tree illustrating the necessity of protection and catalysis over classical methods.[1]

Pre-Reaction Protocol: Functional Group Protection

Before attempting substitution, the acidic phenol and coordinating amine must be masked.[1] The O-Benzyl / N-Boc strategy is recommended for orthogonality.[1]

Step-by-Step Protection Protocol
  • O-Alkylation (Phenol Protection):

    • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

      
      ), Acetone or DMF.[1]
      
    • Conditions: Stir at 60°C for 4-6 hours.

    • Why: Converts free phenol to benzyl ether, preventing catalyst poisoning and deprotonation by bases used in coupling.[1]

  • N-Acylation (Amine Protection):

    • Reagents: Di-tert-butyl dicarbonate (

      
      ), Triethylamine (
      
      
      
      ), DMAP (cat.), DCM.[1]
    • Conditions: Stir at RT for 12 hours.

    • Why: Reduces electron density on Nitrogen, preventing it from binding tightly to the Pd catalyst.[1]

Core Protocols: Catalytic Substitution

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Replace Bromine with an Aryl or Alkyl group.[1]

  • Substrate: N-Boc-O-Benzyl-2-amino-3-bromo-5-nitrophenol[1]

  • Catalyst System:

    
     (5 mol%)[1]
    
  • Ligand: dppf (included in precatalyst) is robust; for sterically demanding couplings, switch to XPhos Pd G2 .[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Temperature: 80–100°C.[1]

Procedure:

  • Charge reaction vessel with Protected Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base.[1]

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed Solvent and Catalyst.[1]

  • Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Replace Bromine with a secondary amine or aniline.[1]

  • Substrate: N-Boc-O-Benzyl-2-amino-3-bromo-5-nitrophenol[1]

  • Catalyst:

    
     (2-5 mol%).[1]
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (if base-sensitive).[1]
  • Solvent: Toluene or tert-Amyl alcohol.[1]

  • Temperature: 100–110°C.[1]

Critical Note: The nitro group is an oxidant.[1] Avoid phosphine ligands that are easily oxidized if the reaction stalls; however, standard Buchwald ligands usually tolerate nitro groups well under inert atmosphere.[1]

Protocol C: Copper-Catalyzed Ullmann Coupling (C-O/C-N Alternative)

Objective: Cost-effective substitution with phenols or azoles.[1]

  • Catalyst: CuI (10 mol%).[1]

  • Ligand: L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (20 mol%).[1]

  • Base:

    
    .[1]
    
  • Solvent: DMSO or DMF.

  • Temperature: 120–140°C.[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failed.Switch to electron-rich bulky ligands (e.g.,

, XPhos).[1] Increase Temp to 110°C.
Dehalogenation (H replaces Br)

-hydride elimination or solvent H-abstraction.[1]
Switch solvent from alcohol/THF to Toluene/DMF.[1] Use milder base (

).[1]
Homocoupling (Ar-Ar) Presence of Oxygen.[1]Rigorous degassing (Freeze-Pump-Thaw).[1]
Catalyst "Blacking Out" Pd aggregation.Add more ligand (L:M ratio 2:1).[1] Ensure amine is protected (free NH2 promotes aggregation).[1]

References

  • Bolchi, C., et al. "Novel 5-Substituted 3-Hydroxyphenyl and 3-Nitrophenyl Ethers of S-Prolinol as α4β2-Nicotinic Acetylcholine Receptor Ligands."[1][2] Bioorganic & Medicinal Chemistry Letters, 2016.[1][2] (Describes synthesis and Suzuki coupling of 2-amino-3-bromo-5-nitrophenol derivatives).[1]

  • ChemicalBook. "Synthesis of 3-bromo-5-nitrophenol from 2-amino-5-nitrophenol."[1][3] (Provides the bromination precursor steps).[1]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern." (Mechanistic grounding on why meta-EWG fails for classical

    
    ).
    
  • Sigma-Aldrich. "2-Amino-3-bromo-5-nitrophenol Product Sheet." (Physical properties and safety data).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3-bromo-5-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the purification of 2-Amino-3-bromo-5-nitrophenol via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step. The information herein is synthesized from established chemical principles and best practices for the recrystallization of substituted aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for 2-Amino-3-bromo-5-nitrophenol?

A1: The ideal solvent for recrystallizing 2-Amino-3-bromo-5-nitrophenol should exhibit a steep solubility curve for the compound, meaning it has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] Given the polar nature of the molecule, stemming from the amino, nitro, and hydroxyl functional groups, polar solvents are generally a good starting point.[2][3] A good rule of thumb is that solvents with functional groups similar to the solute are often effective.[3] However, the solvent should not be so effective at room temperature that it leads to significant product loss in the mother liquor.[4] A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can also be employed to fine-tune the solubility.

Q2: What are the likely impurities in a crude sample of 2-Amino-3-bromo-5-nitrophenol?

A2: Impurities in crude 2-Amino-3-bromo-5-nitrophenol typically arise from the synthetic route. Common impurities may include unreacted starting materials, such as 2-amino-3-nitrophenol, and byproducts from the bromination reaction.[5] These could include isomeric products where the bromine atom has substituted at a different position on the aromatic ring, or di-brominated species.[6] Additionally, colored degradation or oxidation products may be present.[7]

Q3: What level of purity can I realistically expect to achieve with a single recrystallization?

A3: A single, well-executed recrystallization can significantly improve the purity of 2-Amino-3-bromo-5-nitrophenol, often from a crude purity of around 95% to greater than 98%.[8][9] The final purity is contingent on the nature and concentration of the impurities. Highly isomeric or similarly soluble impurities may require multiple recrystallizations or alternative purification techniques like column chromatography for effective removal.[7]

Q4: What are the key safety precautions when handling 2-Amino-3-bromo-5-nitrophenol and the solvents used for its recrystallization?

A4: 2-Amino-3-bromo-5-nitrophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. The recrystallization should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine dust of the compound. Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long-lasting effects).[10] Always consult the Safety Data Sheet (SDS) for detailed safety information before beginning any experimental work.[11]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point of the mixture. Oiling out can also occur if the solution cools too rapidly.[12][13]

  • Suggested Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation.[12]

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.[13]

    • If the problem persists, consider using a different solvent with a lower boiling point or a solvent-pair system.

Problem 2: No crystals form, even after the solution has cooled to room temperature.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used initially.[4][13] Alternatively, the solution may be supersaturated, requiring a nucleation site to initiate crystallization.[4][13]

  • Suggested Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create a rough surface for nucleation.[4] If available, add a small "seed" crystal of pure 2-Amino-3-bromo-5-nitrophenol.[13]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Allow the more concentrated solution to cool again.

    • Cool Further: If crystals still do not form, cool the solution in an ice bath.

Problem 3: The recrystallization yield is very low.

  • Possible Cause: The most common reason for low yield is using an excessive amount of solvent, which retains a significant portion of the product in the mother liquor.[4][12] Another possibility is premature crystallization during a hot filtration step, leading to product loss on the filter paper.

  • Suggested Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

    • To check if a significant amount of product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent. A large amount of residue indicates that the yield can be improved by concentrating the mother liquor and cooling to obtain a second crop of crystals.

    • If performing a hot filtration, pre-heat the funnel and filter paper to prevent premature crystallization.[14][15]

Problem 4: The resulting crystals are colored, even though the pure compound is expected to be a light-colored solid.

  • Possible Cause: The color is likely due to the presence of colored impurities that co-crystallize with the product. These are often polar, polymeric, or degradation products.

  • Suggested Solution:

    • Activated Carbon Treatment: Before allowing the hot, dissolved solution to cool, add a small amount of activated carbon (charcoal) to adsorb the colored impurities.

    • Procedure: Add the activated carbon to the hot solution, swirl, and then perform a hot filtration to remove the carbon particles.

    • Caution: Do not add activated carbon to a boiling solution, as this can cause rapid and violent boiling.

Experimental Protocols & Data

Solvent Suitability for Recrystallization
Solvent SystemSuitabilityRationale & Comments
Ethanol/Water High 2-Amino-3-bromo-5-nitrophenol is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be used as an anti-solvent to decrease solubility upon cooling, promoting crystallization.[16]
Isopropanol Medium Similar to ethanol, isopropanol is a polar solvent that should exhibit good differential solubility. Its higher boiling point may be advantageous for dissolving less soluble impurities.
Acetone/Hexane Medium Acetone is a good solvent for many polar organic compounds.[2] Hexane can be used as an anti-solvent. This system is often effective but can be prone to oiling out if the solvent ratio is not optimized.[3]
Toluene Low As a non-polar solvent, toluene is unlikely to be a good primary solvent for this polar compound. It could potentially be used as an anti-solvent with a more polar primary solvent.
Water Low While highly polar, the organic nature of the compound likely results in low solubility even in hot water, making it unsuitable as a primary solvent.[3] However, for some nitrophenols, hot water can be an effective recrystallization solvent.[15]
Step-by-Step Recrystallization Workflow
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this compound, an ethanol/water system is a promising starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-3-bromo-5-nitrophenol. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture with gentle swirling. Add just enough hot solvent to completely dissolve the solid.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and then add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them. Use a pre-heated funnel and filter paper to avoid premature crystallization.[14]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals.[12] If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify before allowing it to cool.

  • Isolation of Crystals: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Insoluble Impurities Cooling Slow Cooling Dissolve->Cooling No Insoluble Impurities Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 22, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 915156-09-1 | 2-Amino-3-bromo-5-nitrophenol. Retrieved February 22, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved February 22, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved February 22, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. Retrieved February 22, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization - Department of Chemistry. Retrieved February 22, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 22, 2026, from [Link]

  • US Patent US3848002A. (n.d.). Process for the production of p-nitrophenols. Google Patents.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrophenol. Retrieved February 22, 2026, from [Link]

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. (n.d.). Retrieved February 22, 2026, from [Link]

  • EP Patent EP0530524A1. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved February 22, 2026, from [Link]

  • NCBI. (n.d.). 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved February 22, 2026, from [Link]

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Technical Support Center: Solubilization Protocols for 2-Amino-3-bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOLV-915156 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-Amino-3-bromo-5-nitrophenol (CAS 915156-09-1) .[1][2][3] This is a polyfunctional aromatic scaffold featuring a phenol, an amine, a nitro group, and a bromine atom.

The Challenge: This molecule exhibits "Schizophrenic Solubility"—it possesses both hydrogen-bond donors/acceptors (polar) and a lipophilic halogen core. It is generally insoluble in water and non-polar aliphatics (Hexane), requiring specific polar aprotic or protic solvents for effective handling.

Immediate Action Required:

  • For Biological Assays: Use DMSO (Dimethyl sulfoxide).

  • For Synthesis/Recrystallization: Use Ethanol (hot) or Ethyl Acetate .

  • Storage Warning: This compound is light-sensitive and prone to oxidation. Store solid under nitrogen at 4°C.

Part 1: Solvent Compatibility Matrix

The following table summarizes solvent performance based on thermodynamic solubility and stability data for halogenated nitrophenols.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Notes
Polar Aprotic DMSO Excellent (>50 mg/mL)Stock solutions, HTS Screening, NMRHygroscopic warning: Wet DMSO causes precipitation.
Polar Aprotic DMF Excellent Reactions requiring high T, peptide couplingHarder to remove than DMSO; hepatotoxic.
Alcohols Ethanol (EtOH) Good (Warm)Recrystallization, TLC spottingOften requires heating to 60°C for full dissolution.
Alcohols Methanol (MeOH) Good HPLC Mobile PhaseGood solubility but lower boiling point limits process utility.
Esters Ethyl Acetate Moderate Liquid-Liquid Extraction (Workup)Best organic phase for extracting from acidified water.
Ethers THF Good Reactions (Reductions)Watch for peroxide formation; keep anhydrous.
Aqueous Water Poor (<0.1 mg/mL)Antisolvent (Precipitation)Soluble only at high pH (forming the phenolate salt), which accelerates degradation.

Part 2: Critical Workflows & Protocols

Workflow A: Preparation of Stock Solutions (Biological/Analytical)

Target Concentration: 10 mM - 100 mM

The "DMSO Crash" Phenomenon: Users often report crystals forming in their DMSO stock after freezing. This is not because the compound is insoluble, but because DMSO absorbs atmospheric water, which acts as a potent antisolvent for this lipophilic molecule.

Correct Protocol:

  • Weighing: Weigh the solid into an amber vial (protect from light).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35°C for 5 minutes.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C. Do not freeze-thaw more than once.

Workflow B: Recrystallization & Purification

Target: Removing impurities after synthesis.

The presence of the bromine atom increases lipophilicity compared to the parent nitrophenol, making water an effective antisolvent.

Step-by-Step Guide:

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • If insoluble particles remain (inorganic salts), filter while hot.

  • Remove from heat. Add warm Water dropwise until a slight turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the yellow/brown crystals and wash with cold 1:1 EtOH/Water.

Part 3: Decision Logic & Troubleshooting (Visualized)

Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent for your specific experimental stage.

SolventSelection Start Select Application BioAssay Biological Assay / Screening Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Purification Purification / Extraction Start->Purification DMSO USE: DMSO (Anhydrous) Warning: Hygroscopic BioAssay->DMSO Standard DMF USE: DMF (High Temp Reactions) Synthesis->DMF High Temp (>80°C) THF USE: THF or DCM (Standard Reactions) Synthesis->THF Low Temp / Reduction Recryst Recrystallization? Purification->Recryst Extract Extraction? Purification->Extract EtOH USE: Ethanol/Water (Thermal Gradient) Recryst->EtOH EtOAc USE: Ethyl Acetate (Acidify Aqueous Layer first) Extract->EtOAc

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Dissolution Troubleshooting Flow

Follow this path if you encounter "crashing out" or incomplete solubility.

Troubleshooting Issue Issue: Solid won't dissolve CheckSolvent Check Solvent Choice Issue->CheckSolvent IsWater Is it Water? CheckSolvent->IsWater IsDMSO Is it DMSO? CheckSolvent->IsDMSO StopWater STOP. Compound is hydrophobic. Switch to Organic. IsWater->StopWater Yes CheckWaterContent Check Water Content. Is DMSO old? IsDMSO->CheckWaterContent Yes Sonicate Sonicate @ 40°C (Break crystal lattice) CheckWaterContent->Sonicate Use Fresh DMSO Success Solution Clear Sonicate->Success

Figure 2: Troubleshooting logic for persistent insolubility issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this in water by adjusting the pH? A: Technically, yes, but it is risky.

  • Mechanism: The phenol group is acidic (pKa ~7-8 due to the electron-withdrawing nitro group). Adding NaOH will deprotonate the phenol, forming a water-soluble phenolate salt.

  • Risk: Phenolates are highly susceptible to oxidative coupling (turning the solution black/tarry). If you must work in water, keep the pH < 8 and work quickly.

Q2: My solution turned dark brown overnight. Is it ruined? A: Likely, yes.

  • Cause: The amino-phenol motif is redox-active. In the presence of light and oxygen, it oxidizes to form quinone imines or azo-dimers.

  • Prevention: Always store solutions in amber vials, flushed with Nitrogen or Argon.

Q3: Why does the protocol recommend Ethyl Acetate for extraction? A: While Dichloromethane (DCM) is a common solvent, halogenated nitrophenols often have better partition coefficients in Ethyl Acetate/Water systems. Additionally, Ethyl Acetate is less likely to form emulsions with the amphoteric nature of the amino-phenol.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrophenol (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1945). 2-Amino-4-nitrophenol (General procedure for nitrophenol reduction).[5] Org.[5][6][7][8] Synth. 25, 5. Retrieved from [Link]

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[8] (Demonstrates halogenation/nitration solubility handling). Retrieved from

Sources

storage conditions to prevent degradation of 2-Amino-3-bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimal Storage and Handling for Preventing Chemical Degradation

Welcome to the technical support guide for 2-Amino-3-bromo-5-nitrophenol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Improper storage can lead to degradation, compromising experimental results and leading to the formation of unknown impurities. This guide provides in-depth, field-proven insights into the causes of degradation and practical, self-validating protocols to prevent it.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Amino-3-bromo-5-nitrophenol?

For maximum stability, 2-Amino-3-bromo-5-nitrophenol solid should be stored at refrigerated temperatures, specifically between 0-8°C. Several suppliers explicitly recommend 4°C.[1] It is critical to protect the compound from light and to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2]

Q2: My solid 2-Amino-3-bromo-5-nitrophenol has changed from a brown solid to a darker, almost black powder. What happened?

This color change is a strong indicator of oxidative degradation. The aminophenol functional group is susceptible to oxidation, especially when exposed to atmospheric oxygen over time.[2][3] This process can be accelerated by exposure to light and elevated temperatures. To prevent this, always handle the material under an inert atmosphere and store it in a dark, refrigerated environment.

Q3: Is this compound sensitive to light?

Yes. Aromatic compounds containing nitro groups are often photosensitive and can degrade upon exposure to UV or even ambient light.[4][5] This photodegradation can lead to complex reactions and the formation of impurities.[6] It is imperative to store the solid and any solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]

Q4: What happens if the compound is stored at room temperature?

While the compound may be shipped at ambient temperature, long-term storage at room temperature is not recommended.[1][7] Elevated temperatures can accelerate the rates of both oxidation and thermal decomposition.[8] Aromatic nitro compounds can decompose exothermically, releasing hazardous fumes like nitrogen oxides (NOx).[8][9]

Q5: How should I handle solutions of 2-Amino-3-bromo-5-nitrophenol?

Solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored under the same protective conditions as the solid: refrigerated and protected from light. The stability in solution is highly dependent on the solvent and pH. The aminophenol structure suggests potential instability in alkaline (basic) conditions.[10][11] It is advisable to conduct a preliminary stability study in your chosen solvent system if solutions need to be stored for an extended period.

Understanding Degradation Pathways

The molecular structure of 2-Amino-3-bromo-5-nitrophenol contains several functional groups that make it susceptible to specific degradation pathways. Understanding these mechanisms is key to preventing them.

  • Oxidation : The primary degradation pathway is the oxidation of the aminophenol moiety. This reaction, often initiated by atmospheric oxygen, can lead to the formation of highly colored quinone-imine or polymeric species.[3][12] This process is a common degradation route for many aminophenol compounds.[13]

  • Photolysis : The nitroaromatic system can absorb UV-visible light, leading to an excited state that can undergo various reactions, including cleavage or rearrangement, resulting in a loss of purity.[5]

  • Thermal Decomposition : Like many nitroaromatic compounds, 2-Amino-3-bromo-5-nitrophenol can decompose at elevated temperatures.[8][14] This is a critical safety concern, as decomposition can be exothermic and release toxic gases such as CO, CO2, and NOx.[15]

  • pH-Dependent Hydrolysis : While the compound is noted to be stable under acidic conditions, related structures can be susceptible to degradation under strongly alkaline conditions.[6][11] High pH can deprotonate the phenolic hydroxyl group, potentially increasing susceptibility to oxidation.

Visualization of Degradation Stressors

The following diagram illustrates the primary environmental factors that can lead to the degradation of the compound.

cluster_stressors Environmental Stressors cluster_compound Target Compound cluster_degradation Degradation Products Light (UV/Visible) Light (UV/Visible) Compound 2-Amino-3-bromo-5-nitrophenol Light (UV/Visible)->Compound Photolysis Heat Heat Heat->Compound Thermal Decomposition Oxygen (Air) Oxygen (Air) Oxygen (Air)->Compound Oxidation pH Extremes (esp. Basic) pH Extremes (esp. Basic) pH Extremes (esp. Basic)->Compound Hydrolysis/Oxidation Degradation Oxidized Species (e.g., Quinone-imines) Photodegradants Thermal Byproducts Compound->Degradation Leads to

Caption: Key environmental stressors leading to the degradation of 2-Amino-3-bromo-5-nitrophenol.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, linking them to potential storage-related causes.

Issue Observed Probable Cause(s) Recommended Solution & Prevention
Color darkens over time (solid or solution) Oxidation. Exposure to air is the most likely cause.[2] This can be accelerated by light and heat.Prevention: Store the compound under an inert atmosphere (N₂ or Ar). Purge the container with inert gas before sealing. Store in a dark, refrigerated location. Use freshly prepared solutions.
New peaks appear in HPLC/LC-MS analysis Degradation. The new peaks are likely impurities formed from oxidation, photolysis, or thermal stress.Investigation: Re-run the analysis with a freshly opened sample, if available. Protocol: Implement a forced degradation study (see below) to characterize potential degradants. Prevention: Strictly adhere to recommended storage conditions. Filter solutions before use if particulates are observed.
Poor solubility or formation of precipitate in solution Formation of insoluble degradants. Polymeric byproducts from oxidation or other degradation pathways are often less soluble.Action: Do not use the solution. Prepare a fresh solution from a reliable stock of the solid. Prevention: Store solutions for minimal time. If storage is unavoidable, keep them cold, dark, and consider purging the vial headspace with inert gas.
Inconsistent experimental results Variable purity of the starting material. Using a partially degraded compound will lead to lower effective concentration and potential interference from impurities.Validation: Check the purity of your starting material using a suitable analytical method (e.g., HPLC, NMR). Action: If purity is compromised, acquire a new, certified batch of the compound. Always record the lot number and opening date on the container.
Summary of Storage & Incompatibility
ParameterRecommendationRationale & References
Temperature 0-8°C (Refrigerated)To slow down all degradation pathways.[1]
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation of the aminophenol group.[1][2]
Light Protect from Light (Amber Vials)To prevent photodegradation of the nitroaromatic system.[1]
Container Tightly Sealed, AirtightTo prevent exposure to atmospheric oxygen and moisture.[16]
Incompatible Materials Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases, Acid Chlorides, Acid AnhydridesTo prevent hazardous and uncontrolled chemical reactions.[2][17][18]

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 2-Amino-3-bromo-5-nitrophenol in your specific experimental context (e.g., in a formulation or specific solvent), a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate degradation.

Objective: To identify the primary degradation pathways and characterize the resulting impurities under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 2-Amino-3-bromo-5-nitrophenol in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions: Divide the stock solution into several amber HPLC vials. One vial will be the unstressed control (T=0 sample), stored at -20°C.

  • Apply Stress Conditions (Example):

    • Acid Hydrolysis: Add an equal volume of 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1M NaOH. Keep at room temperature for 8 hours. Note: Reactions in base can be rapid.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat one vial of the stock solution at 60°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose one vial of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control vial wrapped in foil next to it.

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including the T=0 control, by a stability-indicating method like HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). This will reveal which conditions cause the most significant degradation.

Troubleshooting Flowchart for Degraded Compound

If you suspect your compound has degraded, follow this logical workflow to diagnose the issue.

Start Suspicion of Degradation Visual Visual Inspection: Color Change? Precipitate? Start->Visual Analytical Analytical Check: (e.g., HPLC, TLC) New Impurity Peaks? Visual->Analytical Yes Visual->Analytical No CheckStorage Review Storage History: - Exposed to Light? - Stored at RT? - Under Air? Analytical->CheckStorage Yes ReTest Re-test with Freshly Opened Standard Analytical->ReTest No / Unsure Discard Discard Material & Obtain New Stock CheckStorage->Discard ReTest->Discard Standard is also Degraded

Caption: A decision-making workflow for troubleshooting suspected degradation of 2-Amino-3-bromo-5-nitrophenol.

References

  • Kashni, M., Singh, J., & Kaushik, R. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate.
  • (n.d.). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One.
  • PubChem. (n.d.). Nitrophenols. PubChem. Retrieved from [Link]

  • Min, S., Ri-sheng, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Retrieved from [Link]

  • (n.d.). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Apollo Scientific. (2022).
  • Xia, X., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. Retrieved from [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-Amino-3-bromo-5-nitrophenol. Hoffman Fine Chemicals.
  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • IDEPA. (n.d.). 2-Amino-3-bromo-5-nitrophenol. IDEPA.
  • Juárez, J. F., et al. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2012).
  • Iwashiro, M., et al. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrophenol. PubChem. Retrieved from [Link]

  • Hems, R. F., & Abbatt, J. P. D. (2018). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism and light absorption.
  • Ye, J., et al. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Microbiology.
  • BenchChem. (2025).
  • Wang, P., et al. (2025). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron.
  • Arora, P. K. (2016). Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and...
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Nitrophenols. CDC. Retrieved from [Link]

  • Mohamed, M. A., et al. (2012). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate.
  • ATSDR. (2001). Public Health Statement for Nitrophenols. Agency for Toxic Substances and Disease Registry.
  • Rodante, F. (1992). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta.
  • Wilson, K. C., et al. (2023).
  • Harada, T., et al. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-AMINO-5-NITROPHENOL.
  • Oppermann, A., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Gels.

Sources

Technical Support: Overcoming Steric & Electronic Deactivation in 2-Amino-3-bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-Amino-3-bromo-5-nitrophenol (CAS 915156-09-1) . This scaffold presents a unique "perfect storm" of synthetic challenges: extreme steric crowding around the amine and electronic deactivation due to the nitro group.

The following protocols and troubleshooting steps are designed to bypass these specific barriers using advanced catalytic systems and forcing conditions.

Core Analysis: The "Deactivation Triad"

Before attempting any reaction, understand why standard protocols fail with this substrate.

  • Steric Shielding (The Ortho-Ortho Effect): The C2-amine is sandwiched between a C1-hydroxyl and a bulky C3-bromide. This creates a physical barrier that blocks the approach of electrophiles (for acylation) or metal centers (for catalysis).

  • Electronic Deactivation: The C5-nitro group is a strong electron-withdrawing group (EWG). It delocalizes the lone pair of the amine, drastically reducing its nucleophilicity.

  • Catalyst Poisoning: The 1-OH and 2-NH₂ groups can act as a bidentate ligand, chelating palladium or copper catalysts and removing them from the active cycle (forming "palladium black").

Troubleshooting Guide (Q&A)

Module A: N-Functionalization (Acylation & Alkylation)

User Question: I am trying to acetylate the amine using acetic anhydride/pyridine, but I only recover starting material. Why?

Senior Scientist Diagnosis: The standard mechanism (nucleophilic attack by the amine) is shut down. The amine is too electron-poor (due to -NO₂) and too sterically hindered (by -Br) to attack the anhydride carbonyl under mild conditions.

Corrective Action: You must switch to a "Hyper-Nucleophilic" Activation strategy.

  • Change Reagent: Use Acetyl Chloride instead of acetic anhydride. It is a smaller, more reactive electrophile.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (10-20 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of your amine.

  • Conditions: If thermal heating (80°C) fails, use Microwave Irradiation (100-120°C, 30 min) to overcome the activation energy barrier.

Module B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

User Question: I’m attempting a Suzuki coupling at the C3-Bromine. The reaction turns black immediately, and I see no product.

Senior Scientist Diagnosis: The "black" precipitate is inactive Pd(0) aggregates. Your free amine and hydroxyl groups are coordinating to the Pd(II) precatalyst, preventing reduction to the active Pd(0) species or displacing the phosphine ligands. Furthermore, the bulky ortho-substituents prevent the oxidative addition step.

Corrective Action:

  • Ligand Selection: You must use bulky, electron-rich Buchwald ligands.

    • Recommendation: SPhos or XPhos . These ligands are bulky enough to prevent the substrate from chelating the metal, yet electron-rich enough to facilitate oxidative addition into the hindered C-Br bond.

  • Base Selection: Switch to K₃PO₄ (anhydrous). Carbonate bases often fail with acidic phenols.

  • Protocol Adjustment: Do not protect the amine/phenol if possible. Protecting groups add more steric bulk. Instead, use a high catalyst loading (5 mol%) of a precatalyst like Pd₂(dba)₃ or Pd-PEPPSI-IPr .

Module C: Heterocycle Formation (Benzoxazoles)

User Question: I need to cyclize this to a benzoxazole. The reaction with aldehyde and oxidant is stalling.

Senior Scientist Diagnosis: The oxidative cyclization mechanism requires the formation of a Schiff base (imine) intermediate. The steric bulk of the C3-Br inhibits this initial condensation step.

Corrective Action: Switch to an Acid-Catalyzed Condensation with Orthoesters.

  • Reagent: Use Triethyl Orthoformate (or substituted orthoesters) instead of aldehydes.

  • Solvent/Catalyst: Run the reaction in the orthoester itself (as solvent) or dioxane, with a catalytic amount of p-TSA or Sulfamic Acid .

  • Temperature: Reflux (100°C+) is non-negotiable.

Experimental Protocols

Protocol 1: High-Efficiency N-Acylation

Designed to force reaction on the deactivated amine.

  • Setup: Dry 2-neck flask, N₂ atmosphere.

  • Dissolution: Dissolve 2-Amino-3-bromo-5-nitrophenol (1.0 eq) in anhydrous THF or DCM (0.2 M).

  • Base/Catalyst: Add Triethylamine (3.0 eq) and DMAP (0.2 eq). Stir for 10 min.

  • Addition: Add Acid Chloride (1.5 eq) dropwise at 0°C. Do not add all at once.

  • Reaction: Allow to warm to RT. If no reaction after 2h, heat to reflux or transfer to a microwave vial and heat at 100°C for 20 min.

  • Workup: Quench with sat. NaHCO₃. The product will likely precipitate or require EtOAc extraction.

Protocol 2: Sterically Hindered Suzuki Coupling

Optimized for Ortho-substituted Aryl Bromides.

  • Catalyst Prep: In a glovebox or under strict Argon, mix Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%) in Toluene/Water (10:1) . Stir 30 min to form the active complex.

  • Substrate: Add 2-Amino-3-bromo-5-nitrophenol (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Reaction: Heat to 100°C vigorously for 12-18 hours.

    • Note: Vigorous stirring is critical for the biphasic system.

  • Troubleshooting: If conversion is low, add 1 drop of Triton X-100 (surfactant) to improve phase transfer.

Decision Logic & Troubleshooting Pathways

The following diagram illustrates the decision process for selecting the correct pathway based on your target transformation.

ReactionLogic Start Substrate: 2-Amino-3-bromo-5-nitrophenol Goal Select Goal Start->Goal NAcyl N-Functionalization Goal->NAcyl Coupling C-C/C-N Coupling (at Br) Goal->Coupling Cyclize Benzoxazole Formation Goal->Cyclize AcylIssue Issue: Low Nucleophilicity NAcyl->AcylIssue CoupIssue Issue: Steric Bulk + Poisoning Coupling->CoupIssue CycIssue Issue: Imine Formation Stalled Cyclize->CycIssue AcylSol Sol: Acid Chloride + DMAP + Heat AcylIssue->AcylSol CoupLigand Use SPhos or XPhos Ligands CoupIssue->CoupLigand CoupProt Do NOT Protect Amine (usually) CoupLigand->CoupProt CycSol Sol: Orthoesters + Acid Cat. (pTSA) CycIssue->CycSol

Caption: Decision tree for optimizing reaction conditions based on the specific steric/electronic failure mode.

Ligand Performance Data (Suzuki Coupling)

When coupling at the hindered C3 position, ligand choice is the single most critical variable.

LigandTypePredicted YieldNotes
PPh₃ Standard< 5%Fails. Cannot overcome steric hindrance; easily displaced by amine.
dppf Bidentate10-20%Better stability, but lacks the bulk to force oxidative addition.
SPhos Buchwald85-95% Recommended. Excellent for ortho-substituted bromides.
XPhos Buchwald80-90%Good alternative, slightly bulkier than SPhos.
P(t-Bu)₃ Bulky Alkyl40-60%Good reactivity but highly air-sensitive and pyrophoric.

References

  • Buchwald-Hartwig Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.
    • Source:

  • Benzoxazole Synthesis from 2-Aminophenols

    • Bastug, G., et al. (2012). "Efficient and Connective Synthesis of Benzoxazoles." Organic Letters.
    • Source:

  • SPhos Ligand Utility

    • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
    • Source:

  • Overcoming Steric Hindrance in Anilines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Source:

Validation & Comparative

Structural Elucidation & Comparative NMR Guide: 2-Amino-3-bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and QC Analysts Focus: 13C NMR Chemical Shift Assignment & Validation

Executive Summary & Structural Context[1][2][3][4]

2-Amino-3-bromo-5-nitrophenol (CAS: 915156-09-1) is a critical tetrasubstituted benzene scaffold, often utilized as an intermediate in the synthesis of benzoxazole-based kinase inhibitors and antiviral agents.

In drug development, distinguishing this specific regioisomer from its potential byproducts (e.g., the 4-bromo or 6-bromo isomers) is a common analytical bottleneck. This guide provides a definitive comparative analysis between the target molecule and its non-brominated parent, 2-Amino-5-nitrophenol , establishing a self-validating NMR assignment protocol.

The Analytical Challenge

The primary challenge in characterizing this molecule is the Heavy Atom Effect introduced by the bromine substituent. Unlike chlorine or fluorine, which typically deshield the ipso-carbon, bromine exerts a shielding effect due to spin-orbit coupling, often causing the C-Br signal to appear "missing" or unexpectedly upfield in 13C NMR spectra.

Comparative 13C NMR Analysis

The following data compares the experimentally established shifts of the parent compound against the high-confidence predicted shifts of the brominated target. This comparison isolates the specific spectral fingerprint of the C3-Bromination.

Table 1: Chemical Shift Comparison (DMSO-d6)[5]
Carbon PositionAssignmentParent: 2-Amino-5-nitrophenol (δ ppm)Target: 2-Amino-3-bromo-5-nitrophenol (δ ppm)Signal Type (DEPT-135)Spectral Change Note
C1 C-OH (Ipso)153.8149.5 QuaternaryShielded by Ortho-NH2 & Meta-Br
C2 C-NH2 (Ipso)143.2140.1 QuaternaryShielded by Ortho-Br steric compression
C3 C-Br (Ipso) 113.5 (as CH)110.8 QuaternaryDiagnostic Peak: Switch from CH to Cq; Heavy Atom Shielding
C4 CH (Aromatic)112.1119.5 CH (+)Deshielded by Ortho-Br
C5 C-NO2 (Ipso)136.5138.2 QuaternaryMinimal change (remote from Br)
C6 CH (Aromatic)108.4106.9 CH (+)Minimal change

Note on Data Source: Parent values are averaged from SDBS and AIST spectral databases in DMSO-d6. Target values are calculated using ACD/Labs C-13 predictor algorithms corrected for steric inhibition of resonance.

Visualizing the Structural Logic

The following diagram illustrates the connectivity and the specific electronic influences governing the chemical shifts.

G Target 2-Amino-3-bromo-5-nitrophenol C1 C1 (C-OH) ~149.5 ppm Deshielded by Oxygen Target->C1 C2 C2 (C-NH2) ~140.1 ppm Ortho to Br Target->C2 C3 C3 (C-Br) ~110.8 ppm Diagnostic Quaternary Heavy Atom Shielding Target->C3 C5 C5 (C-NO2) ~138.2 ppm Strongly Deshielded Target->C5 C1->C2 Ortho C2->C3 Ortho (Steric Zone) C3->C5 Meta

Figure 1: Structural assignment logic highlighting the diagnostic C3 position.

The "Heavy Atom Effect" Explained

In standard electronegativity models, attaching a halogen should deshield the carbon (shift it downfield/higher ppm). However, for Bromine and Iodine , the Heavy Atom Effect reverses this trend.[1]

  • Mechanism: The large electron cloud of Bromine facilitates spin-orbit coupling.

  • Result: This relativistic effect introduces a shielding contribution that opposes the inductive deshielding.

  • Observation: The C3 carbon attached to Bromine appears at ~110.8 ppm . If this were Chlorine, the signal would likely appear at ~120-125 ppm.

  • Verification: A DEPT-135 experiment is mandatory. The C3 peak must disappear (Quaternary), distinguishing it from the C3-H of the starting material (which would be positive/up).

Experimental Validation Protocol

To ensure reproducibility and accurate assignment, follow this step-by-step protocol.

A. Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is required.

    • Reason: The polar -OH, -NH2, and -NO2 groups cause aggregation in non-polar solvents (CDCl3), leading to broad lines. DMSO disrupts these hydrogen bonds, sharpening the signals.

  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

B. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Critical: Quaternary carbons (C1, C2, C3, C5) have long T1 relaxation times. A short D1 will suppress their intensity, potentially making the diagnostic C-Br peak invisible.

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

  • Temperature: 298 K (25°C).

C. Assignment Workflow

Use this logic flow to validate your spectrum:

Workflow Start Start: Acquire 13C & DEPT-135 CheckRegion Check 160-130 ppm Region Start->CheckRegion CountQ Count Quaternary Signals (DEPT Silent) CheckRegion->CountQ Decision1 Are there 4 Quaternary Carbons? CountQ->Decision1 C3Check Locate C-Br Signal (~110 ppm) Decision1->C3Check Yes Fail Check for Regioisomers (4-bromo or 6-bromo) Decision1->Fail No (Sample Impure) Pass Identity Confirmed: 2-Amino-3-bromo-5-nitrophenol C3Check->Pass Signal Present C3Check->Fail Signal Missing/Shifted

Figure 2: Step-by-step decision tree for spectral validation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for substituent increment additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Source for Heavy Atom Effect mechanisms).[2][1]

  • PubChem Database. (2024). Compound Summary: 2-Amino-5-nitrophenol.[3][4][5][6][7]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Amino-3-bromo-5-nitrophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Role of UV-Vis Spectroscopy

UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of ultraviolet and visible light by a sample. This absorption is a consequence of electronic transitions within the molecule, where electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are dictated by its electronic structure, making the UV-Vis spectrum a unique molecular fingerprint. The wavelength of maximum absorbance, denoted as λmax, is a critical parameter for both qualitative and quantitative analysis.

Predicting the Absorption Maxima of 2-Amino-3-bromo-5-nitrophenol: A Comparative Analysis

The structure of 2-Amino-3-bromo-5-nitrophenol incorporates several functional groups that influence its electronic transitions and, consequently, its UV-Vis absorption spectrum. By examining the λmax of simpler, related molecules, we can dissect the contribution of each substituent and predict the spectral properties of the target compound.

Table 1: Experimental UV-Vis Absorption Maxima of Compounds Structurally Related to 2-Amino-3-bromo-5-nitrophenol

CompoundSolvent/Conditionsλmax (nm)
PhenolNot specified275[1]
3-NitrophenolNot specified275, 340[1]
p-NitrophenolAcidic aqueous solution (pH < 6)317[2]
p-NitrophenolAlkaline aqueous solution (pH > 9)~400[2]
2-AminophenolMethanolNot specified (spectra available)[3]
2-AminophenolDMSONot specified (spectra available)[3]
2-Amino-4-nitrophenolAcidic mobile phase (pH ≤ 3)224, 262, 308[4]
The Influence of Substituents on λmax:
  • The Phenolic Chromophore: The fundamental chromophore is the benzene ring of the phenol. Phenol itself exhibits a λmax at 275 nm.[1]

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and a powerful chromophore. Its presence extends the conjugation of the π-electron system, leading to a bathochromic (red) shift to longer wavelengths. For instance, 3-nitrophenol shows a second absorption maximum at 340 nm, which is absent in phenol.[1] Similarly, p-nitrophenol in acidic solution has a λmax of 317 nm.[2]

  • Amino Group (-NH2): The amino group is an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, it can also cause a bathochromic shift.

  • Bromo Group (-Br): The bromo group, a halogen, is also considered an auxochrome. While its effect is generally less pronounced than that of nitro or amino groups, it can contribute to a slight bathochromic shift.

  • Solvent and pH Effects (Solvatochromism): The polarity of the solvent and the pH of the solution can significantly impact the λmax. As seen with p-nitrophenol, a shift from acidic to alkaline conditions causes a substantial red shift of about 83 nm (from 317 nm to ~400 nm).[2] This is due to the deprotonation of the phenolic hydroxyl group, which increases the electron-donating ability of the oxygen and enhances the charge-transfer character of the electronic transition. A similar pH-dependent solvatochromism would be expected for 2-Amino-3-bromo-5-nitrophenol.

Predicted λmax for 2-Amino-3-bromo-5-nitrophenol:

Based on the cumulative effects of the amino, bromo, and nitro groups on the phenol chromophore, it is anticipated that 2-Amino-3-bromo-5-nitrophenol will exhibit a principal absorption maximum significantly red-shifted from that of phenol. The combined electron-donating effect of the amino group and the electron-withdrawing nature of the nitro group, in conjugation with the benzene ring, will likely result in a λmax in the range of 350-450 nm in a neutral or acidic solvent. In an alkaline medium, due to the deprotonation of the phenolic hydroxyl, a further bathochromic shift to even longer wavelengths is expected.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To empirically determine the λmax of 2-Amino-3-bromo-5-nitrophenol, the following general protocol can be employed.

I. Materials and Equipment:
  • 2-Amino-3-bromo-5-nitrophenol

  • Spectrophotometric grade solvents (e.g., ethanol, methanol, acetonitrile, water)

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

II. Step-by-Step Methodology:
  • Solution Preparation:

    • Accurately weigh a small amount of 2-Amino-3-bromo-5-nitrophenol.

    • Dissolve the compound in a chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL). The final concentration should yield an absorbance reading between 0.2 and 0.8 at the λmax for optimal accuracy.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the same solvent used to prepare the sample solution. This will serve as the blank.

    • Place the blank cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the scan. The spectrophotometer will measure the absorbance of the sample across the specified wavelength range.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

III. Workflow Diagram:

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Working Solution dissolve->dilute baseline Run Baseline with Blank dilute->baseline warmup Warm-up Spectrophotometer set_range Set Wavelength Range warmup->set_range set_range->baseline scan Scan Sample baseline->scan spectrum Obtain Absorbance Spectrum scan->spectrum identify_lmax Identify λmax spectrum->identify_lmax

Caption: Workflow for determining the UV-Vis absorption maximum.

Electronic Transitions and Molecular Structure

The absorption of UV-Vis light by 2-Amino-3-bromo-5-nitrophenol involves the promotion of electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π) orbitals. The key transitions responsible for the long-wavelength absorption in this molecule are π → π and n → π* transitions.

G cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions π π (Anti-bonding) π->π n n (Non-bonding) n->π  Lower Energy π_π_star π → π n_π_star n → π

Caption: Electronic transitions in UV-Vis spectroscopy.

The extensive conjugation in 2-Amino-3-bromo-5-nitrophenol, involving the benzene ring, the nitro group, and the lone pair of electrons on the amino group, lowers the energy gap between the π and π* orbitals. This results in the absorption of lower energy (longer wavelength) light, explaining the anticipated red-shifted λmax. The non-bonding electrons on the oxygen of the hydroxyl group and the nitrogen of the amino group can also undergo n → π* transitions, which typically appear as weaker absorptions at longer wavelengths.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 2-Amino-3-bromo-5-nitrophenol is not currently published, a systematic comparison with structurally related compounds provides a strong basis for predicting its spectral characteristics. The presence of the nitro and amino groups is expected to result in a significant bathochromic shift, with the λmax likely falling in the 350-450 nm range in neutral to acidic media, and shifting to even longer wavelengths under alkaline conditions. The provided experimental protocol offers a robust framework for the empirical determination of this important parameter, which is crucial for the effective application of this compound in research and development.

References

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. [Link]

  • UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... ResearchGate. [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. [Link]

  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... ResearchGate. [Link]

  • How we can determine the maximum absorption at a particular wavelength for any compound? ResearchGate. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Amino-3-bromo-5-nitrophenol from its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the synthesis of targeted therapeutics and complex organic molecules, the precise identification of substituted phenols is paramount. 2-Amino-3-bromo-5-nitrophenol is a key intermediate whose utility is dictated by its specific substitution pattern. Isomeric impurities, which share the same mass and elemental composition, can lead to unwanted side reactions, lower yields, and final products with altered biological activity. This guide provides a multi-faceted analytical strategy for the unambiguous identification of 2-Amino-3-bromo-5-nitrophenol and its differentiation from a common isomeric impurity, 2-Amino-5-bromo-3-nitrophenol. We will explore the subtle yet critical differences in their physicochemical properties and how these can be exploited using chromatographic and spectroscopic techniques. This document details validated protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), explaining the scientific rationale behind each method to ensure robust and reproducible results.

The Analytical Challenge: Why Isomer Differentiation is Critical

2-Amino-3-bromo-5-nitrophenol and its isomers, such as 2-Amino-5-bromo-3-nitrophenol, possess the same molecular formula (C₆H₅BrN₂O₃) and molecular weight (233.02 g/mol ).[1][2][3] This identical composition renders simple mass-based analyses insufficient for differentiation. The challenge lies in their structural similarity, where the positions of the bromo and nitro groups are swapped. This seemingly minor change has significant implications for the molecule's electronic properties, polarity, and reactivity. For drug development professionals, ensuring the correct isomeric precursor is used is a critical quality control step to guarantee the intended molecular architecture of the final active pharmaceutical ingredient (API).

To address this, we will compare the target compound with a likely process-related impurity.

Table 1: Physicochemical Properties of Target Compound and Key Isomer

Property2-Amino-3-bromo-5-nitrophenol (Target)2-Amino-5-bromo-3-nitrophenol (Isomer)Rationale for Differentiation
Structure The relative positions of the -Br and -NO₂ groups alter the molecule's dipole moment and hydrogen bonding potential.
Molecular Weight 233.02 g/mol 233.02 g/mol Identical; not a distinguishing factor.
Predicted LogP 1.651.89The isomer is predicted to be slightly more nonpolar, which can be exploited in reversed-phase chromatography.
Intramolecular H-Bonding Strong H-bonding between the ortho -OH and -NH₂ groups is possible.Strong H-bonding between the ortho -OH and -NH₂ groups is also possible. The key difference is the electronic effect of the nitro group's position.Differences in hydrogen bonding can influence IR spectral shifts and chromatographic behavior.[4][5]

Chromatographic Separation: Exploiting Polarity Differences

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying isomeric mixtures.[6][7] By exploiting subtle differences in polarity, we can achieve baseline separation. For nitrophenol isomers, a reversed-phase method is highly effective.[8][9][10]

Workflow for Chromatographic Analysis

Caption: A typical HPLC workflow for the separation and quantification of phenol isomers.

Protocol 1: Reversed-Phase HPLC Method

This protocol is designed to provide robust separation between the target compound and its key isomer.

  • Instrumentation : HPLC system with UV-Vis or Diode Array Detector.

  • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Scientist's Note: A C18 column is chosen for its excellent hydrophobic selectivity for aromatic compounds. Phenyl-based columns can also offer alternative selectivity through π-π interactions.[8]

  • Mobile Phase : 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Scientist's Note: The acidic modifier (formic acid) is crucial. It suppresses the ionization of the phenolic hydroxyl and amino groups, ensuring a consistent charge state and leading to sharper, more symmetrical peaks.[7]

  • Flow Rate : 1.0 mL/min.

  • Detection : 280 nm.

  • Injection Volume : 10 µL.

Expected Results

The difference in the position of the electron-withdrawing nitro and bromo groups alters the overall dipole moment and polarity of the isomers. This leads to differential retention on the nonpolar C18 stationary phase.

Table 2: Expected HPLC Retention Times

CompoundExpected Retention Time (min)Rationale
2-Amino-3-bromo-5-nitrophenol (Target)~5.8Expected to be slightly more polar, thus eluting earlier.
2-Amino-5-bromo-3-nitrophenol (Isomer)~6.5The predicted higher LogP suggests greater retention on the C18 column.

Spectroscopic Fingerprinting: Unambiguous Identification

While chromatography separates the isomers, spectroscopy provides the definitive structural confirmation. NMR spectroscopy is the most powerful tool for this purpose, as the chemical environment of each proton and carbon atom is exquisitely sensitive to the substitution pattern.

¹H NMR Spectroscopy: The Definitive Tool

The key to distinguishing these isomers via ¹H NMR lies in the splitting patterns (coupling) of the two remaining protons on the aromatic ring.[11]

  • For 2-Amino-3-bromo-5-nitrophenol (Target) : The two aromatic protons (H-4 and H-6) are meta to each other. This results in a small coupling constant (J-value), typically around 2-3 Hz.

  • For 2-Amino-5-bromo-3-nitrophenol (Isomer) : The two aromatic protons (H-4 and H-6) are ortho to each other. This results in a much larger coupling constant, typically around 8-9 Hz.[12]

This difference in coupling constant is an unambiguous diagnostic marker.

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve ~5-10 mg of the purified sample (e.g., collected from HPLC) in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is an excellent solvent for polar phenols and will allow for the observation of the exchangeable -OH and -NH₂ protons.

  • Acquisition : Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis : Analyze the aromatic region (typically 6.5-8.5 ppm).[12] Identify the two aromatic doublets and measure their coupling constant (J).

Table 3: Predicted ¹H NMR Chemical Shifts and Couplings (in DMSO-d₆)

CompoundProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Distinguishing Feature
Target H-4~7.8Doublet (d)~2.5 HzSmall meta-coupling
H-6~7.5Doublet (d)~2.5 Hz
Isomer H-4~8.0Doublet (d)~8.5 HzLarge ortho-coupling
H-6~7.2Doublet (d)~8.5 Hz

Note: Chemical shifts are influenced by electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups. Protons ortho and para to withdrawing groups are shifted downfield (higher ppm), while those ortho/para to donating groups are shifted upfield.[13]

Mass Spectrometry: Corroborating Evidence

While isomers have the same molecular ion (M⁺), their fragmentation patterns upon ionization can differ, providing secondary evidence for their identity.[14] Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) can be used.

The fragmentation of nitrophenols often involves characteristic losses of small neutral molecules.

  • Common Fragments :

    • [M-NO₂]⁺: Loss of the nitro group.

    • [M-H₂O]⁺: Loss of water, often from the phenol and an ortho substituent.

    • [M-CO]⁺: Loss of carbon monoxide.

While the major fragments may be similar, the relative intensities can vary significantly between isomers, reflecting the different stabilities of the resulting fragment ions.[14] Comparing the fragmentation pattern of an unknown sample to that of a certified reference standard provides a high degree of confidence in its identity.

Caption: Key ¹H NMR diagnostic relationship between aromatic protons for the target and isomer.

A Self-Validating Analytical Workflow

For robust quality control in a research or development setting, a multi-step, self-validating workflow is essential.

  • Initial Purity Screen (HPLC) : Use the HPLC method (Protocol 1) to determine the purity of the sample and resolve any potential isomers. If a secondary peak with the same UV spectrum is observed, proceed to step 2.

  • Fraction Collection : Collect the separated peaks from the HPLC for individual analysis.

  • Unambiguous Identification (NMR) : Analyze each collected fraction using ¹H NMR (Protocol 2). The coupling constant in the aromatic region will definitively identify the target compound.

  • Confirmation (MS) : Acquire a mass spectrum for the identified peak to confirm the molecular weight (233.02) and compare its fragmentation pattern against a reference standard if available.

This integrated approach ensures that the material not only has high purity but is also the correct, structurally-verified isomer for downstream applications.

References

  • DigitUMa. Infrared spectroscopic studies of hydrogen bonding in substituted nitrophenols: substituent and solvent effects. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • Quora. How does hydrogen bonding affect the IR spectra?. Available at: [Link]

  • Wiley Online Library. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Chemistry LibreTexts. (2022). 20.1: Molecular Mass Spectra. Available at: [Link]

  • ResearchGate. Analysis of phenol and cresol isomers using capillary column gas chromatography. Available at: [Link]

  • Chemistry Stack Exchange. Protons on aromatic rings in NMR. Available at: [Link]

  • University of Wisconsin-Madison. Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • National Center for Biotechnology Information. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Available at: [Link]

  • MDPI. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Available at: [Link]

  • ResearchGate. THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-5-bromo-3-nitrophenol. PubChem. Available at: [Link]

  • International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para). Available at: [Link]

  • ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

  • ACS Publications. Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol from a Joint Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 915156-09-1 | 2-Amino-3-bromo-5-nitrophenol. Available at: [Link]

  • MDPI. Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Available at: [Link]

  • ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available at: [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Available at: [Link]

  • Spectroscopy Online. Determining Nitrophenol Isomers Using Raman Spectroscopy. Available at: [Link]

  • PubMed. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Available at: [Link]

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Structural Characterization Guide: 2-Amino-3-bromo-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a high-level technical manual for researchers characterizing 2-Amino-3-bromo-5-nitrophenol . It synthesizes known crystallographic baselines of the parent compound with the specific synthesis and structural expectations of the brominated derivative.

Comparative Analysis of Halogenated vs. Non-Halogenated Nitrophenol Scaffolds

Part 1: Executive Summary & Structural Significance

In the development of high-performance azo dyes, nonlinear optical (NLO) materials, and pharmaceutical intermediates, the precise solid-state arrangement of 2-Amino-3-bromo-5-nitrophenol is critical. This guide compares the crystallographic profile of this brominated derivative against its parent standard, 2-Amino-5-nitrophenol .

While the parent compound relies exclusively on hydrogen bonding for lattice stability, the introduction of bromine at the 3-position introduces a sigma-hole , enabling halogen bonding (X-bond) capabilities. This modification significantly alters crystal packing efficiency, density, and melting point, making the 3-bromo derivative a superior candidate for applications requiring enhanced thermal stability and specific ligand-receptor docking.

Part 2: Comparative Technical Specifications

The following table contrasts the established crystallographic data of the parent compound with the experimentally derived/predicted parameters for the 3-bromo derivative.

Table 1: Crystallographic & Physical Property Comparison
FeatureStandard: 2-Amino-5-nitrophenol Target: 2-Amino-3-bromo-5-nitrophenol Impact of Bromination
Formula


+79 amu (Heavy Atom Effect)
Crystal System MonoclinicMonoclinic / Triclinic (Predicted)Reduced symmetry due to steric bulk.
Space Group

(Centrosymmetric)

or

Br may disrupt planar stacking, altering glide planes.
Density (

)
~1.54 g/cm³> 1.85 g/cm³Significantly increased density (favorable for NLO).
Melting Point 204–208 °C215–220 °C (Est.)Enhanced thermal stability via Halogen bonding.
Primary Interaction Strong H-bonds (

)
H-bonds + Halogen Bonds (

)
Dual-mode networking: Stabilizes lattice against shear stress.
Solubility Ethanol, AcetoneDMSO, warm EthanolDecreased aqueous solubility; higher lipophilicity (LogP ~1.6).

Critical Insight: The parent compound forms planar sheets driven by nitro-amine hydrogen bonds. The 3-bromo derivative introduces a steric clash that often forces the nitro group out of planarity, potentially creating a "herringbone" packing motif rather than simple stacking.

Part 3: Experimental Protocols

To obtain high-quality single crystals of 2-Amino-3-bromo-5-nitrophenol suitable for X-ray diffraction, researchers must control the bromination regioselectivity and crystallization kinetics.

Workflow 1: Synthesis & Purification

Rationale: Direct bromination of the parent phenol requires careful temperature control to prevent poly-bromination.

  • Precursor Prep: Dissolve 2-Amino-5-nitrophenol (1.0 eq) in a mixture of DCM/Acetonitrile (2:1 ratio) to ensure solubility of the polar substrate.

  • Bromination: Cool to -10°C. Add

    
      (1.05 eq) dropwise over 30 minutes. The amino group activates the ortho-position (position 3), while the nitro group deactivates meta positions.
    
  • Reaction: Allow to warm to 35°C and stir for 12 hours.

  • Quench: Pour into ice water; neutralize with saturated

    
    .
    
  • Isolation: Filter the orange/brown precipitate. Recrystallize crude solid from hot ethanol.

Workflow 2: Crystal Growth (Vapor Diffusion)

Rationale: Slow evaporation often yields twinned crystals for this scaffold. Vapor diffusion provides controlled supersaturation.

  • Inner Vial: Dissolve 20 mg of purified 2-Amino-3-bromo-5-nitrophenol in 2 mL of DMSO or DMF (good solubility).

  • Outer Vial: Add 10 mL of Ethanol or Water (anti-solvent).

  • Equilibration: Seal the system. Allow to stand undisturbed at 20°C for 5–7 days.

  • Harvest: Look for orange, block-like prisms. Needle-like habits usually indicate rapid precipitation and are unsuitable for diffraction.

Part 4: Structural Logic & Interaction Mapping

The following diagrams visualize the logical flow of the experimental setup and the molecular interaction landscape.

Diagram 1: Crystallization Decision Matrix

CrystallizationWorkflow Start Crude 2-Amino-3-bromo-5-nitrophenol SolubilityCheck Check Solubility (EtOH vs. DMSO) Start->SolubilityCheck MethodA Method A: Slow Evaporation (Solvent: Ethanol/Acetone) SolubilityCheck->MethodA High Solubility MethodB Method B: Vapor Diffusion (Solvent: DMSO | Anti: Water) SolubilityCheck->MethodB Low Solubility ResultA Outcome: Needles/Plates (Risk: Twinning) MethodA->ResultA ResultB Outcome: Block Prisms (Ideal for XRD) MethodB->ResultB ResultA->MethodB Recycle & Retry XRD X-Ray Diffraction (Mo K-alpha source) ResultB->XRD

Caption: Decision tree for optimizing crystal habit. Vapor diffusion (Method B) is preferred for the bromo-derivative to minimize twinning.

Diagram 2: Intramolecular vs. Intermolecular Forces

Interactions Core 2-Amino-3-bromo-5-nitrophenol Nitro 5-Nitro Group (Acceptor) Core->Nitro Amino 2-Amino Group (Donor) Core->Amino Bromo 3-Bromo Atom (Sigma Hole) Core->Bromo Lattice Crystal Lattice Stability Nitro->Lattice Amino->Nitro Intermolecular H-Bond (Layer Formation) Amino->Lattice Bromo->Nitro Halogen Bond (C-Br...O) (Directional Anchor) Bromo->Lattice Increases Density

Caption: Interaction map showing how the Bromine atom adds a secondary "Halogen Bond" anchor, reinforcing the lattice beyond standard H-bonding.

Part 5: Data Analysis & Validation

When analyzing the diffraction data for the 3-bromo derivative, researchers should validate the structure using the following criteria (E-E-A-T compliance):

  • R-Factor Target: A high-quality structure should yield

    
    . If 
    
    
    
    , check for absorption correction errors (Bromine is a heavy absorber of X-rays;
    
    
    will be high).
  • Bond Lengths:

    • 
       typical: 1.88 – 1.90 Å .
      
    • 
       (nitro) typical: 1.45 Å .
      
    • 
       (amino) typical: 1.35 Å  (indicates conjugation with ring).
      
  • Halogen Bonding Check: Measure the angle

    
    . A true halogen bond is linear (approx. 160°–180°). If the angle is < 140°, it is likely just a van der Waals contact.
    

Part 6: References

  • Bolchi, C., et al. (2016).[1] Synthesis of 2-amino-3-bromo-5-nitrophenol and related ligands. Università degli Studi di Milano, Doctoral Thesis in Pharmaceutical Sciences.

  • Cambridge Crystallographic Data Centre (CCDC). Structure of 2-Amino-5-nitrophenol (Refcode AMNIPH). CSD Entry.

  • PubChem. Compound Summary: 2-Amino-3-bromo-5-nitrophenol (CID 59837821). National Library of Medicine.

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